molecular formula C18H15N3O5S B4302171 1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE

1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE

Cat. No.: B4302171
M. Wt: 385.4 g/mol
InChI Key: WYBUBFMIXYHULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE is a complex organic compound that belongs to the class of indoline sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE typically involves multi-step organic reactions. The starting materials may include indoline derivatives, benzodioxole compounds, and sulfonamide reagents. Common synthetic routes may involve:

    Acetylation: Introduction of the acetyl group.

    Sulfonation: Addition of the sulfonamide group.

    Cyanation: Incorporation of the cyano group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Modulation: Interaction with cellular receptors.

    Pathway Interference: Disruption of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indoline Sulfonamides: Compounds with similar core structures.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety.

    Cyano-Substituted Compounds: Compounds with cyano groups.

Uniqueness

1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

IUPAC Name

1-acetyl-N-(6-cyano-1,3-benzodioxol-5-yl)-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-11(22)21-5-4-12-2-3-14(7-16(12)21)27(23,24)20-15-8-18-17(25-10-26-18)6-13(15)9-19/h2-3,6-8,20H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBUBFMIXYHULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3C#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.